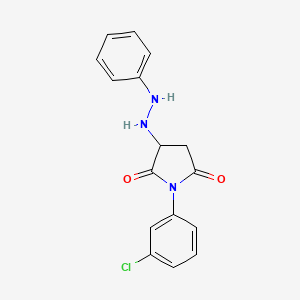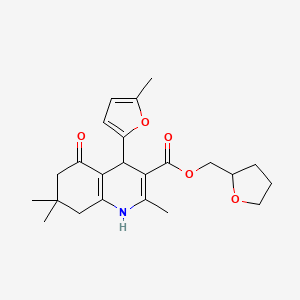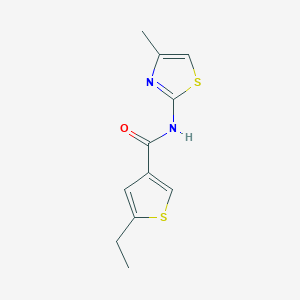
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a heterocyclic compound that contains a pyrrolidine ring and a phenylhydrazine moiety, which gives it unique properties that make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has also been shown to have antioxidant properties and can scavenge free radicals, which are known to cause cellular damage and contribute to various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has several advantages for laboratory experiments, including its high purity and stability. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione is also relatively easy to synthesize, and its properties can be easily modified to suit specific applications. However, 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione, including its use as a potential therapeutic agent for various diseases. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Additionally, the development of new synthesis methods and modifications of 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione could lead to the discovery of new applications and potential therapeutic agents.
Synthesemethoden
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione can be synthesized using several methods, including the reaction between 3-chlorophenylhydrazine and succinimide in the presence of a base. Another method involves the reaction of 3-chlorophenylhydrazine with maleimide, followed by the addition of benzaldehyde. The synthesis of 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione requires careful attention to the reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has been shown to inhibit the growth of cancer cells and induce apoptosis through various mechanisms. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has shown promising antimicrobial activity against various bacterial strains, including drug-resistant strains.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-11-5-4-8-13(9-11)20-15(21)10-14(16(20)22)19-18-12-6-2-1-3-7-12/h1-9,14,18-19H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDVZDWHSUEXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B5087540.png)
![ethyl 1-(2-pyridinylcarbonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5087548.png)
![N-ethyl-N-(4-pyridinylmethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5087560.png)
![N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5087568.png)
![N-(2-chlorophenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5087572.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5087583.png)

![ethyl 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-1-piperidinecarboxylate](/img/structure/B5087609.png)
![3-(3,4-difluorophenyl)-5-[3-(2-fluorophenyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5087614.png)
![3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5087626.png)
![N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-chlorophenyl)ethanediamide](/img/structure/B5087629.png)
![1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5087636.png)

